molecular formula C13H15F3N4 B12109882 2-Methyl-1-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine

2-Methyl-1-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine

Cat. No.: B12109882
M. Wt: 284.28 g/mol
InChI Key: KIQQCJTWTBCHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine is a chemical compound with a complex structure that includes a trifluoromethyl group, a triazole ring, and a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Propan-1-amine Moiety: The final step involves the attachment of the propan-1-amine moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

2-Methyl-1-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including as an antifungal or antibacterial agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group and triazole ring are known to enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(3-(trifluoromethyl)phenyl)propan-1-amine
  • 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole
  • 3-(trifluoromethyl)phenyl-1H-1,2,4-triazole

Uniqueness

2-Methyl-1-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine is unique due to the combination of its structural features, including the trifluoromethyl group, triazole ring, and propan-1-amine moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15F3N4

Molecular Weight

284.28 g/mol

IUPAC Name

2-methyl-1-[3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]propan-1-amine

InChI

InChI=1S/C13H15F3N4/c1-7(2)10(17)12-18-11(19-20-12)8-4-3-5-9(6-8)13(14,15)16/h3-7,10H,17H2,1-2H3,(H,18,19,20)

InChI Key

KIQQCJTWTBCHEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC(=NN1)C2=CC(=CC=C2)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.